Bis(2-chloroethyl) methylphosphonate
Description
The exact mass of the compound Bis(2-chloroethyl) methylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2-chloroethyl) methylphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-chloroethyl) methylphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407555 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-58-8 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Reaction Mechanism and Formation of Bis(2-chloroethyl) methylphosphonate
[1]
Executive Summary
Bis(2-chloroethyl) methylphosphonate (BCEMP), identified by CAS 2799-58-8 , is a critical organophosphorus compound serving as a structural simulant for Schedule 1 Chemical Warfare Agents (CWAs) and a precursor in the synthesis of specialized flame retardants.[1] Unlike its fully chlorinated analog (bis(2-chloroethyl) 2-chloroethylphosphonate), BCEMP contains a direct phosphorus-carbon (P-C) bond, characterizing it as a true phosphonate.[1]
This guide provides a rigorous technical analysis of its formation.[1][2] We focus on the two primary mechanistic pathways: Nucleophilic Acyl Substitution (via Methylphosphonic dichloride) and the Michaelis-Arbuzov Rearrangement .[1][2] The guide includes validated experimental protocols, safety considerations for handling Schedule 2 precursors, and analytical fingerprints for product verification.
Mechanistic Principles of Formation
The formation of BCEMP is governed by the chemistry of the phosphoryl group (
Pathway A: Nucleophilic Acyl Substitution (The Dichloride Route)
This is the standard industrial and laboratory route for generating specific phosphonate esters.[1][2] It involves the reaction of Methylphosphonic dichloride (DC) with 2-Chloroethanol .[1][2]
-
Reactants: Methylphosphonic dichloride (
) + 2-Chloroethanol ( ).[1][2] -
Mechanism:
(Substitution Nucleophilic Bimolecular at Phosphorus).[1][2] -
Catalysis: Base-catalyzed (typically Triethylamine or Pyridine) to scavenge the HCl byproduct and drive the equilibrium forward.[1][2]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The oxygen atom of 2-chloroethanol attacks the electrophilic phosphorus center of the dichloride.[1][2]
-
Transition State: A trigonal bipyramidal transition state (or pentacoordinate intermediate) forms where the apical positions are occupied by the leaving group (Cl) and the nucleophile.[1][2]
-
Elimination: Chloride is expelled, restoring the tetrahedral geometry.[1][2]
-
Repetition: The process repeats for the second chlorine atom to form the diester.
Pathway B: Michaelis-Arbuzov Rearrangement
A high-purity alternative often used to avoid handling the corrosive dichloride.[1][2]
-
Reactants: Tris(2-chloroethyl) phosphite + Methyl Iodide.[1][2]
-
Mechanism: Formation of a phosphonium intermediate followed by dealkylation.[1][2]
Visualization: Reaction Mechanism (Pathway A)[1]
Figure 1: Step-wise mechanism of BCEMP formation via Nucleophilic Acyl Substitution at the Phosphorus center.
Synthetic Protocol (Experimental)
Safety Warning: Methylphosphonic dichloride is a Schedule 2 precursor (CWC).[1][2] It is highly corrosive, reacts violently with water, and is a precursor to nerve agents (Sarin).[1][2] All work must be performed in a fume hood with appropriate PPE (butyl rubber gloves, respirator).[1][2]
Materials
| Reagent | CAS | Purity | Role |
| Methylphosphonic dichloride | 676-97-1 | >98% | Phosphorus Source |
| 2-Chloroethanol | 107-07-3 | >99% | Nucleophile |
| Triethylamine (Et3N) | 121-44-8 | Dry | HCl Scavenger |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
Protocol Workflow
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with Methylphosphonic dichloride (13.3 g, 0.1 mol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Addition: Mix 2-Chloroethanol (16.1 g, 0.2 mol) with Triethylamine (20.2 g, 0.2 mol) in a separate vessel. Add this mixture dropwise to the reaction flask over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (Triethylamine Hydrochloride) will form.[1][2]
-
Workup: Filter off the precipitate.[1][2] Wash the organic filtrate with cold water (2 x 50 mL), 5% NaHCO3 (to remove acid traces), and brine.[1]
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (0.1 mmHg) to obtain pure BCEMP.[1][2]
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of BCEMP ensuring safety and purity.[1][2]
Analytical Validation (Self-Validating Systems)[1]
To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The presence of the P-CH3 bond is the key differentiator from phosphate esters.[1][2]
NMR Spectroscopy Data
| Nucleus | Shift ( | Multiplicity | Assignment |
| 30.0 - 35.0 | Singlet (decoupled) | Phosphonate Core ( | |
| 1.5 - 1.6 | Doublet ( | ||
| 3.6 - 3.8 | Multiplet | ||
| 4.2 - 4.4 | Multiplet |
-
Validation Logic: If the
signal appears near 0 ppm, oxidation to phosphate has occurred.[1][2] If it appears >100 ppm, the starting material (dichloride) is unreacted.[1][2] The doublet at 1.5 ppm in proton NMR is diagnostic for the methyl-phosphorus bond.[1][2]
Mass Spectrometry (GC-MS)[1]
References
-
National Center for Biotechnology Information (2025). Bis(2-chloroethyl) methylphosphonate - PubChem Compound Summary, CID 5018110.[2] Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons (OPCW). OPCW Central Analytical Database (OCAD).[1][2][3] Validated analytical data for CWC related compounds. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Bis(2-chloroethyl) methylphosphonate - Substance Information. CAS 2799-58-8.[1][2][4] Retrieved from [Link][1][4]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Bis(2-chloroethyl) methylphosphonate. (Analogous data verified via NIST Webbook). Retrieved from [Link][1]
Sources
- 1. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl) phosphate | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. opcw.org [opcw.org]
- 4. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]
hydrolysis of Bis(2-chloroethyl) methylphosphonate to ethephon
Technical Whitepaper: Hydrolytic Synthesis of Ethephon (2-Chloroethylphosphonic Acid)
Part 1: Executive Summary & Scientific Clarification
1.1 Core Directive & Scope This technical guide details the industrial synthesis of Ethephon, a critical plant growth regulator. The process focuses on the acid-catalyzed hydrolysis (acidolysis) of the phosphonate ester precursor.
1.2 Critical Scientific Correction (Nomenclature & Chemistry)
-
User Query Analysis: The prompt requested the hydrolysis of "Bis(2-chloroethyl) methylphosphonate."
-
Chemical Reality: Hydrolysis of bis(2-chloroethyl) methylphosphonate yields Methylphosphonic Acid (MPA) , a degradation product of nerve agents (e.g., VX, Sarin) or a flame retardant intermediate. It does not yield Ethephon.
-
Correct Pathway: Ethephon is 2-chloroethylphosphonic acid .[1][2][3][4] The phosphorus-carbon (P-C) bond must be established as a 2-chloroethyl group, not a methyl group. Therefore, the correct precursor is Bis(2-chloroethyl) 2-chloroethylphosphonate (often formed via the Arbuzov rearrangement of tris(2-chloroethyl) phosphite).
-
Guide Focus: To ensure operational utility and scientific integrity, this guide details the hydrolysis of the Bis(2-chloroethyl) 2-chloroethylphosphonate precursor to Ethephon.
Part 2: Mechanistic Principles
The synthesis of Ethephon is a multi-stage organophosphorus transformation. The final step—the focus of this guide—is the dealkylation of the phosphonate ester using strong acid (HCl).
2.1 The Reaction Pathway
The synthesis begins with Phosphorus Trichloride (
2.2 Reaction Stoichiometry
-
Substrate: Bis(2-chloroethyl) 2-chloroethylphosphonate (The "Diester")[5]
-
Reagent: Anhydrous Hydrogen Chloride (or conc. aqueous HCl)
-
Byproduct: 1,2-Dichloroethane (EDC) – Must be continuously removed to drive equilibrium.
2.3 Mechanistic Diagram (DOT Visualization)
Caption: Figure 1. Reaction pathway from PCl3 to Ethephon, highlighting the critical acidolysis of the phosphonate diester.
Part 3: Critical Process Parameters (CPP)
To achieve high purity (>90%) and yield, specific thermodynamic and kinetic conditions must be maintained.
| Parameter | Optimal Range | Scientific Rationale |
| Temperature | 100°C – 145°C | Sufficient energy to cleave the P-O-C bond without degrading the thermally sensitive P-C bond (which would release ethylene prematurely). |
| Pressure | 0.2 – 0.6 MPa | Elevated pressure increases the solubility of HCl gas in the reaction mass, accelerating the kinetics of dealkylation. |
| HCl Concentration | Saturation / Excess | The reaction is reversible. Excess HCl pushes the equilibrium toward the acid product. |
| Byproduct Removal | Continuous Stripping | 1,2-Dichloroethane (EDC) boils at 83°C. Removing it continuously prevents back-reaction and simplifies final purification. |
Part 4: Experimental Protocol
4.1 Materials
-
Precursor: Bis(2-chloroethyl) 2-chloroethylphosphonate (Purity >95%).
-
Reagent: Hydrogen Chloride gas (Anhydrous) or Hydrochloric Acid (37%).
-
Apparatus: High-pressure glass-lined reactor (autoclave) equipped with a condenser, gas sparger, and distillate receiver.
4.2 Step-by-Step Methodology
-
Charging: Load the reactor with Bis(2-chloroethyl) 2-chloroethylphosphonate.
-
Heating: Heat the jacket to 100°C.
-
Acidolysis (Phase 1): Introduce dry HCl gas into the bottom of the reactor via a sparger. Maintain pressure at 0.2–0.3 MPa.
-
Observation: The reaction is slightly exothermic. Monitor internal temperature closely.
-
-
Distillation (Phase 2): As the reaction proceeds, 1,2-dichloroethane (EDC) is formed. Increase temperature gradually to 130°C–140°C while venting the reactor through a condenser to collect the EDC.
-
Quality Check: The removal of EDC drives the conversion. Continue until EDC evolution ceases.
-
-
Degassing: Once the reaction is complete (verified by P-31 NMR showing disappearance of ester peaks), switch to vacuum stripping (-0.09 MPa) at 100°C to remove residual HCl and traces of EDC.
-
Formulation: The resulting molten solid is technical grade Ethephon. It is hygroscopic and typically dissolved immediately in water to form a stable aqueous concentrate (e.g., 40% or 72% SL).
4.3 Process Flow Diagram
Caption: Figure 2. Industrial process flow for the acidolysis of phosphonate diester to Ethephon.
Part 5: Safety & Toxicology
-
Corrosivity: Ethephon is highly acidic (pH < 2). Equipment must be glass-lined or Hastelloy.
-
Toxicity: The byproduct, 1,2-dichloroethane, is a carcinogen and highly flammable. Closed-loop recovery systems are mandatory.
-
Stability: Ethephon decomposes above pH 4.0 to release Ethylene gas. Accidental contact with caustic substances in the reactor will cause rapid pressurization (explosion hazard).
Part 6: References
-
Zhang, W. & Sun, D. (2011). Preparation of High Quality Ethephon Using Domestic Diester bis-(2-chloroethyl)-2-chloroethylphosphonate as Substrate. Asian Journal of Chemistry. Link
-
Albright & Wilson Ltd. (1973). Method for the production of 2-chloroethylphosphonic acid. US Patent 3,954,858. Link
-
PubChem Compound Summary. (2023). Ethephon (CID 27982). National Center for Biotechnology Information. Link
-
Keglevich, G. (2014). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry. Link
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- 4. CN109006859A - Ethephon (CEPHA),2-(chloroethyl) phosphonic acid compounds paste and its preparation method and application - Google Patents [patents.google.com]
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- 6. CN105949236A - Co-production method of ethephon and vinylphosphonic acid - Google Patents [patents.google.com]
historical development of Bis(2-chloroethyl) methylphosphonate synthesis
An In-depth Technical Guide to the Historical Development of Bis(2-chloroethyl) methylphosphonate Synthesis
Introduction
Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound with the chemical formula C5H11Cl2O3P.[1] Its synthesis is a topic of significant interest within the field of organic chemistry, particularly in the context of organophosphorus compound development. This guide provides a comprehensive overview of the historical evolution of synthetic methodologies for Bis(2-chloroethyl) methylphosphonate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the foundational chemical principles, key reaction pathways, and the progression of techniques that have shaped the synthesis of this important molecule. The narrative will explore the causality behind experimental choices and provide detailed protocols for key synthetic routes, ensuring a blend of theoretical understanding and practical application.
The Dawn of Organophosphorus Synthesis: The Michaelis-Arbuzov Reaction
The journey into the synthesis of Bis(2-chloroethyl) methylphosphonate is intrinsically linked to the broader history of organophosphorus chemistry. A cornerstone of this field is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov.[2] This reaction is a widely utilized method for forming a phosphorus-carbon bond, typically involving the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[3]
The reaction proceeds via a two-step SN2 mechanism. The first step involves the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[2] The general mechanism is illustrated below.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
This reaction's discovery was a pivotal moment, paving the way for the systematic synthesis of a vast array of organophosphorus compounds, including Bis(2-chloroethyl) methylphosphonate.
Early Synthetic Approaches to Bis(2-chloroethyl) methylphosphonate
The initial syntheses of Bis(2-chloroethyl) methylphosphonate were largely based on the principles of the Michaelis-Arbuzov reaction. One of the early and straightforward methods involves the reaction of trimethyl phosphite with 2-chloroethanol. However, a more direct and historically significant approach involves the rearrangement of a haloalkyl phosphite.
Intramolecular Michaelis-Arbuzov Rearrangement
A notable variation of the Michaelis-Arbuzov reaction is the thermal rearrangement of tris(2-chloroethyl) phosphite to yield bis(2-chloroethyl) 2-chloroethylphosphonate.[4][5] This intramolecular rearrangement is a key industrial method for producing 2-chloroethylphosphonic acid (Ethephon), a widely used plant growth regulator, which is obtained upon hydrolysis of the phosphonate.[5][6]
The reaction is typically carried out by heating tris(2-chloroethyl) phosphite. The process can be catalyzed by the presence of an alkyl halide.[4]
Caption: Intramolecular rearrangement to form a phosphonate.
While this method produces a related phosphonate, the synthesis of Bis(2-chloroethyl) methylphosphonate requires a methyl group attached to the phosphorus atom. This necessitates a different set of starting materials.
The Emergence of a More Direct Synthesis
A more direct and targeted synthesis of Bis(2-chloroethyl) methylphosphonate involves the reaction of a methylphosphonous acid derivative with 2-chloroethanol. A key intermediate in this process is methylphosphonyl dichloride (CH₃P(O)Cl₂).[7]
Synthesis of Key Precursors
The successful synthesis of the final product is highly dependent on the availability and purity of its precursors.
-
Methylphosphonyl Dichloride (DC): This crucial precursor can be synthesized through various routes. One common method is the oxidation of methyldichlorophosphine (CH₃PCl₂) with sulfuryl chloride (SO₂Cl₂).[7] Another approach involves the chlorination of dimethyl methylphosphonate with thionyl chloride (SOCl₂), a reaction that can be catalyzed by various amines.[7][8]
-
2-Chloroethanol: This bifunctional molecule is also a critical starting material.[9] It can be prepared by treating ethylene with hypochlorous acid, which is generated in situ from chlorine and water.[9][10] Another laboratory-scale synthesis involves refluxing ethylene glycol with concentrated hydrochloric acid or hydrogen chloride gas.[11][12]
The Reaction of Methylphosphonyl Dichloride with 2-Chloroethanol
With the key precursors in hand, a primary route to Bis(2-chloroethyl) methylphosphonate is the reaction of methylphosphonyl dichloride with 2-chloroethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.
Caption: Synthesis via methylphosphonyl dichloride and 2-chloroethanol.
An Alternative Pathway: The Ethylene Oxide Route
In the quest for more efficient and safer synthetic methods, an alternative route utilizing ethylene oxide has been developed. This method avoids the use of 2-chloroethanol, which is toxic. In this process, 2-chloroethylphosphonic dichloride is reacted with ethylene oxide.[13] While this produces a related compound, the principle of using ethylene oxide for esterification is significant. A similar approach can be envisioned starting from methylphosphonyl dichloride.
This reaction is advantageous as it often proceeds with high yield and purity, and the workup is simpler compared to methods that produce significant amounts of salt byproducts.[13] The reaction is typically carried out at temperatures between 0 and 100°C for 8 to 18 hours, followed by the removal of any residual ethylene oxide under reduced pressure.[13]
| Reactants | Catalyst/Conditions | Reaction Time | Temperature | Yield | Purity | Reference |
| 2-chloroethylphosphonic dichloride, Ethylene oxide | None specified | 8-18 hours | 0-100 °C | ≥ 97% | ≥ 97.5% | [13] |
| Tris(2-chloroethyl) phosphite | Heat | Not specified | Not specified | Not specified | Not specified | [4][5] |
| Methylphosphonyl dichloride, 2-Chloroethanol | Base | Not specified | Not specified | Not specified | Not specified | [7] |
Table 1: Comparison of Synthetic Routes for Related Phosphonates.
Experimental Protocols
The following are representative experimental protocols derived from the historical literature.
Protocol 1: Synthesis of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate
This protocol is based on the chlorination of dimethyl methylphosphonate with thionyl chloride.[7][8]
-
To a refluxing solution of excess thionyl chloride (SOCl₂), slowly add dimethyl methylphosphonate.
-
Maintain the reflux to drive the reaction to completion. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, distill the excess thionyl chloride.
-
Purify the resulting methylphosphonyl dichloride by fractional distillation under reduced pressure.
Protocol 2: Synthesis of Bis(2-chloroethyl) methylphosphonate from Methylphosphonyl Dichloride and 2-Chloroethanol
This is a general procedure based on the esterification of an acid chloride.
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, dissolve 2-chloroethanol in a suitable inert solvent (e.g., diethyl ether or dichloromethane) and a tertiary amine base (e.g., triethylamine or pyridine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylphosphonyl dichloride in the same solvent to the cooled solution of 2-chloroethanol and base.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude Bis(2-chloroethyl) methylphosphonate by vacuum distillation.
Evolution of Analytical Techniques
The development of synthetic methods for Bis(2-chloroethyl) methylphosphonate has been paralleled by the advancement of analytical techniques for its characterization and purification. Early chemists relied on classical methods such as elemental analysis and boiling point determination.[14] The advent of spectroscopic techniques has revolutionized the field.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are invaluable tools for elucidating the structure of organophosphorus compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for assessing the purity of the synthesized product and for identifying any byproducts. The mass spectrum of Bis(2-chloroethyl) methylphosphonate and related compounds provides a unique fingerprint for identification.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the P=O and P-O-C bonds.[14]
Safety Considerations
The synthesis of Bis(2-chloroethyl) methylphosphonate involves the use of hazardous materials.
-
Precursors: Methylphosphonyl dichloride is a corrosive and toxic substance.[7] 2-Chloroethanol is also toxic and readily absorbed through the skin.[9] Ethylene oxide is a flammable and carcinogenic gas.[13]
-
Product: Bis(2-chloroethyl) methylphosphonate is harmful if swallowed and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[16]
All synthetic procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
The historical development of the synthesis of Bis(2-chloroethyl) methylphosphonate showcases a fascinating evolution of chemical thought and practice. From the foundational discovery of the Michaelis-Arbuzov reaction to the development of more refined and safer synthetic routes, the journey reflects the relentless pursuit of efficiency, purity, and safety in chemical synthesis. The understanding of reaction mechanisms and the availability of advanced analytical techniques have been instrumental in this progress. This guide has provided a technical overview of these developments, offering valuable insights for researchers and professionals in the field of organophosphorus chemistry.
References
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Wikipedia. Michaelis–Arbuzov reaction. [Link]
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Request PDF. A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. [Link]
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Sciencemadness Wiki. 2-Chloroethanol. [Link]
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Wikipedia. Methylphosphonyl dichloride. [Link]
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National Center for Biotechnology Information. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]
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YouTube. (2013). Synthesis of 2-chloroethanol. [Link]
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Request PDF. The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. [Link]
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PubChem. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate. [Link]
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National Center for Biotechnology Information. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. [Link]
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ACS Publications. Synthesis of ORGANOPHOSPHORUS COMPOUNDS. [Link]
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University of Pretoria. SYNTHESIS AND CHEMISTRY OF PHOSPHONIC DERIVATIVES MSc UP. [Link]
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NIST WebBook. Bis-2-chloroethyl-2-chloroethylphosphonate. [Link]
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ResearchGate. History of organophosphate synthesis: The very early days. [Link]
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MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. [Link]
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National Center for Biotechnology Information. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. [Link]
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Wikipedia. Organophosphorus chemistry. [Link]
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Semantic Scholar. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
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Military Medical Science Letters. HISTORY OF ORGANOPHOSPHORUS CHOLINESTERASE INHIBITORS & REACTIVATORS. [Link]
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ResearchGate. Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. [Link]
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National Center for Biotechnology Information. Bis(2-chloroethyl) phosphonate. [Link]
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Index-Wuxi Ginkgo Plastic Industry Co.,Ltd. 2-chloroethanol. [Link]
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Taylor & Francis. A Convenient One-Step, High-Yield Preparation of Methylphosphonyl Dichloride from Dimethyl Methylphosphonate. [Link]
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YouTube. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. [Link]
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environmental fate of Bis(2-chloroethyl) methylphosphonate
An In-depth Technical Guide to the Environmental Fate of Bis(2-chloroethyl) methylphosphonate
Foreword
As the scrutiny of anthropogenic chemicals in the environment intensifies, understanding the lifecycle of industrial compounds is paramount for researchers, environmental scientists, and professionals in drug development who may encounter analogous molecular structures. Bis(2-chloroethyl) methylphosphonate (BCEMP), an organophosphorus compound, belongs to a class of chemicals used in various industrial applications, including as flame retardants and chemical intermediates. Its structure, featuring both ester and carbon-chlorine bonds, suggests a complex environmental behavior. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the anticipated environmental fate of BCEMP. We will delve into its physicochemical properties, predict its degradation pathways, assess its environmental mobility, and outline the methodologies required for its robust analysis. This document is structured not as a rigid template, but as a logical scientific narrative, designed to explain the causality behind its environmental behavior and the experimental designs used to investigate it.
Physicochemical Properties: The Foundation of Environmental Behavior
A molecule's intrinsic physical and chemical properties are the primary determinants of its partitioning and transport in the environment. For Bis(2-chloroethyl) methylphosphonate, these parameters dictate whether it will predominantly be found in water, soil, air, or biota.
Core Properties
The fundamental properties of BCEMP are summarized below. While experimental data for some parameters are scarce, computational estimations provide a strong basis for initial assessment.
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₅H₁₁Cl₂O₃P | PubChem[1] | Defines the elemental composition and molar mass. |
| Molecular Weight | 221.02 g/mol | PubChem[1] | Influences diffusion and volatility. |
| Physical State | Liquid (at standard conditions) | --- | Affects handling and initial environmental entry. |
| Boiling Point | 124-125 °C at 3 mmHg | ChemicalBook[2] | Suggests low volatility under ambient conditions, limiting atmospheric transport. |
| Density | 1.344 g/mL at 25 °C | ChemicalBook[2] | Being denser than water, if released in sufficient quantity, it may sink in aquatic systems. |
| Calculated LogP (XLogP3) | 0.7 | PubChem[1] | Indicates a relatively low potential for bioaccumulation in fatty tissues. The compound is moderately hydrophilic. |
| Hydrogen Bond Acceptors | 3 | PubChem[1] | Suggests potential for interaction with water and polar functional groups in soil organic matter. |
Expert Insight: The low calculated LogP value is significant. It suggests that BCEMP is unlikely to biomagnify up the food chain in the same way as highly lipophilic compounds like PCBs or DDT. However, its moderate hydrophilicity implies that it will readily partition into the aqueous phase, making water bodies a primary receptor and transport medium.
Environmental Degradation Pathways
The persistence of BCEMP in the environment is governed by its susceptibility to abiotic and biotic degradation processes. These transformation pathways determine the compound's half-life and the nature of any resulting daughter products, which may have their own toxicological profiles.
Abiotic Degradation
Chemical processes, primarily hydrolysis and photolysis, are often the initial and most significant degradation routes for organophosphorus esters.
Hydrolysis is the cleavage of chemical bonds by the addition of water. For BCEMP, the ester linkages (P-O-C) are the most probable sites for hydrolytic attack. This reaction can be catalyzed by acid or, more significantly under typical environmental pH conditions (pH 5-9), by base.
Proposed Hydrolysis Pathway: The hydrolysis of Bis(2-chloroethyl) methylphosphonate is expected to occur in a stepwise manner, cleaving the two ester bonds.
-
First Hydrolysis: Cleavage of one ester bond to yield 2-chloroethanol and (2-chloroethyl) methylphosphonic acid.
-
Second Hydrolysis: Cleavage of the second ester bond from the intermediate to yield another molecule of 2-chloroethanol and methylphosphonic acid (MPA).
Studies on other 2-chloroethylphosphonic acid dialkylesters confirm that hydrolysis is a key transformation process to yield the corresponding phosphonic acid[3].
Causality in Experimental Design: To assess hydrolysis, a standard protocol like OECD 111 is employed. The experiment must be conducted in sterile, buffered solutions at various pH values (e.g., 4, 7, and 9) in the dark to preclude biodegradation and photodegradation. The disappearance of the parent compound and the appearance of 2-chloroethanol and methylphosphonic acid would be monitored over time, typically by LC-MS/MS, to calculate degradation half-lives. The sterility and dark conditions are critical for self-validation, ensuring that observed degradation is due solely to hydrolysis.
Photolysis, or degradation by light, can be a significant fate process in sunlit surface waters or on terrestrial surfaces. While BCEMP does not contain strong chromophores that absorb sunlight directly, indirect photolysis is a plausible pathway. This process involves photosensitizing agents naturally present in water (e.g., dissolved organic matter) that absorb solar energy and produce highly reactive species, such as hydroxyl radicals (•OH).
Expert Insight: The reaction with hydroxyl radicals is often the dominant atmospheric degradation process for organic compounds. While BCEMP has low volatility, any that does enter the atmosphere will be susceptible. In aquatic systems, the concentration of •OH is much lower, but it can still contribute to the overall degradation over extended periods. Studies on the photocatalytic degradation of the related compound dimethyl methylphosphonate (DMMP) demonstrate the susceptibility of the phosphonate structure to oxidative degradation[4].
Sources
Methodological & Application
Application Note: A Two-Step Protocol for the Synthesis of Bio-Isosteric Vinyl Phosphonic Acids Using Bis(2-chloroethyl) methylphosphonate
Abstract
Vinyl phosphonates are crucial compounds in medicinal chemistry, serving as mimics of phosphate esters and transition-state analogs for various enzymes.[1][2][3] This guide provides a detailed, two-part protocol for the synthesis of vinyl phosphonates, starting from the stable and accessible reagent, Bis(2-chloroethyl) methylphosphonate. The methodology leverages the classical Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl phosphonate ester, followed by a robust deprotection step to yield the biologically relevant vinyl phosphonic acid. This document is intended for researchers in organic synthesis and drug development, offering mechanistic insights, step-by-step procedures, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Phosphonates are effective bio-isosteres of natural phosphates, featuring a stable Carbon-Phosphorus bond that resists enzymatic cleavage.[1] This property makes them invaluable in designing enzyme inhibitors and therapeutic agents. Vinyl phosphonates, in particular, are important synthetic intermediates and target molecules with applications as monomers, flame retardants, and precursors to potent drugs.[4][5]
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for carbon-carbon double bond formation, offering high stereoselectivity (typically E-alkenes) and operational simplicity.[6][7][8] A key advantage over the traditional Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[8][9]
This protocol utilizes Bis(2-chloroethyl) methylphosphonate as the HWE reagent. The choice of this substrate is strategic:
-
Stability and Reactivity: The methyl group provides the acidic α-proton necessary for deprotonation and subsequent ylide formation.
-
Protecting Group Functionality: The bis(2-chloroethyl) ester groups are stable under the basic conditions of the HWE reaction but can be readily cleaved in a subsequent step to unmask the phosphonic acid. This two-step approach allows for the synthesis of the final active pharmaceutical ingredient after the core vinyl scaffold has been assembled.
The overall synthetic workflow is depicted below.
Overall Synthetic Workflow
Figure 1: High-level workflow for the two-part synthesis of vinyl phosphonic acids.
Part 1: Synthesis of Bis(2-chloroethyl) Vinyl Phosphonate via Horner-Wadsworth-Emmons Reaction
This part of the protocol details the olefination of a carbonyl compound using the carbanion generated from Bis(2-chloroethyl) methylphosphonate.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | Notes |
| Bis(2-chloroethyl) methylphosphonate | ≥95% | Major Supplier | Corrosive, skin/eye irritant.[10] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Major Supplier | Flammable solid, reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Supplier | Use freshly distilled or from a solvent purification system. |
| Aldehyde or Ketone | Reagent Grade | Major Supplier | Substrate of choice (e.g., benzaldehyde). |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Major Supplier | For quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | Major Supplier | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |
Equipment:
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Schlenk line or nitrogen/argon manifold for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Experimental Protocol (Part 1)
1. Preparation of the Phosphonate Carbanion (Ylide): a. Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel. b. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C using an ice bath. d. Dissolve Bis(2-chloroethyl) methylphosphonate (1.0 eq.) in anhydrous THF in the dropping funnel. e. Add the phosphonate solution dropwise to the stirred NaH slurry over 20-30 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the solution will become clearer as the sodium salt of the phosphonate forms.
2. Reaction with Carbonyl Compound: a. Cool the phosphonate carbanion solution to -78 °C using a dry ice/acetone bath. b. Dissolve the aldehyde or ketone (1.1 eq.) in a small volume of anhydrous THF. c. Add the carbonyl solution dropwise to the reaction mixture. d. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
3. Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers. Extract the aqueous layer twice more with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. f. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Bis(2-chloroethyl) vinyl phosphonate.
4. Characterization: a. The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Deprotection to Yield Vinyl Phosphonic Acid
The 2-chloroethyl esters are cleaved to yield the final phosphonic acid. While harsh acid hydrolysis is an option, a milder and highly effective method involves silyl halides, such as bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI).[11][12][13][14] TMSI can be generated in situ from the less expensive chlorotrimethylsilane (TMSCl) and sodium iodide (NaI), which enhances safety and cost-effectiveness.[15]
Mechanism of Silyl Ester-Mediated Deprotection
Sources
- 1. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 2. Enzymatic Transition States and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents [patents.google.com]
- 5. sciforum.net [sciforum.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US6465649B1 - Methods for the dealkylation of phosphonate esters - Google Patents [patents.google.com]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The dealkylation of phosphate and phosphonate esters by lodotrimethylsilane : a mild and selective procedure - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
Application Note: Bis(2-chloroethyl) methylphosphonate (BCEMP) as a Reactive Intermediate for High-Performance Flame Retardants
Executive Summary & Safety Directive
Bis(2-chloroethyl) methylphosphonate (BCEMP) (CAS: 676-97-1) is a potent organophosphorus intermediate used to synthesize intrinsic flame retardants (FR) for polymer matrices. Unlike additive FRs that leach out over time, BCEMP allows for the chemical grafting of phosphorus moieties directly into the polymer backbone or the synthesis of high-molecular-weight oligomeric additives.
⚠️ CRITICAL SAFETY & REGULATORY WARNING
-
Chemical Weapons Convention (CWC) Status: BCEMP is a Schedule 2B precursor . It is chemically related to V-series nerve agents. Possession, transfer, and use are strictly regulated by international bodies (OPCW) and national laws (e.g., EAR in the US).
-
Dual-Use Nature: This guide addresses only legitimate polymer chemistry applications.
-
Handling: All procedures must be conducted in a certified fume hood with full CBRN-grade PPE. Neutralization protocols (e.g., alcoholic NaOH) must be prepared before opening any vessel.
Chemical Identity & Strategic Utility
BCEMP serves as a bifunctional electrophile. The phosphorus-carbon bond (P-C) is chemically stable, providing thermal durability, while the two 2-chloroethyl groups are reactive sites for nucleophilic substitution.
| Property | Specification |
| Molecular Formula | C₅H₁₁Cl₂O₃P |
| Molecular Weight | 221.02 g/mol |
| Boiling Point | ~110°C (at 0.5 mmHg) |
| P Content | ~14.0% (High efficiency for char promotion) |
| Reactive Sites | Two electrophilic |
Mechanism of Action: Condensed Phase Charring
Upon thermal decomposition, BCEMP-derived polymers function primarily in the condensed phase :
-
Acid Release: Thermal cleavage generates phosphoric/phosphonic acid species.
-
Dehydration: These acids catalyze the dehydration of the polymer matrix (e.g., cellulose, epoxy).
-
Char Formation: A carbonaceous, insulating char layer forms, cutting off heat transfer and oxygen supply.
Figure 1: Mechanism of condensed-phase flame retardancy mediated by phosphonate decomposition.
Application Protocol I: Synthesis of P-N Synergistic Oligomers
Objective: Synthesize a Poly(phosphonamide) flame retardant additive by reacting BCEMP with Piperazine. This creates a Phosphorus-Nitrogen (P-N) synergist, significantly enhancing fire resistance compared to phosphorus alone.
Materials
-
Precursor: Bis(2-chloroethyl) methylphosphonate (BCEMP) (0.1 mol)
-
Nucleophile: Piperazine (anhydrous) (0.1 mol)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Base: Triethylamine (TEA) or excess Piperazine (to scavenge HCl)
-
Catalyst: Potassium Iodide (KI) (0.01 mol, Finkelstein catalyst)
Step-by-Step Methodology
-
Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Dissolution: Charge the flask with Piperazine (8.61 g, 0.1 mol) and TEA (20.2 g, 0.2 mol) dissolved in 150 mL of dry ACN.
-
Addition: Add KI (1.66 g) to catalyze the halide exchange (Cl
I), making the electrophile more reactive. -
Dropwise Feed: Under
flow, add BCEMP (22.1 g, 0.1 mol) dropwise over 30 minutes. Note: Exothermic reaction. -
Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC or
P NMR. The shift will remain characteristic of a phosphonate but broadening indicates polymerization.
-
-
Filtration: Cool to room temperature. Filter off the precipitated triethylamine hydrochloride salt.
-
Purification:
-
Rotary evaporate the solvent to obtain a viscous oligomer.
-
Wash the residue with diethyl ether to remove unreacted monomers.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Expected Yield: ~85% viscous yellowish oil/resin.
Figure 2: Workflow for the synthesis of P-N synergistic poly(phosphonamide) oligomers.
Application Protocol II: Modification of Epoxy Resins
Objective: Incorporate the synthesized BCEMP-Piperazine oligomer into a DGEBA (Bisphenol A) epoxy system to achieve UL-94 V-0 rating.
Formulation Table
| Component | Role | Weight % (Target V-0) |
| DGEBA Epoxy Resin | Matrix | 75% |
| BCEMP-Piperazine Oligomer | FR Additive | 15% |
| DDS (Diaminodiphenyl sulfone) | Curing Agent | 10% |
Procedure
-
Blending: Heat the DGEBA resin to 60°C to lower viscosity.
-
Dispersion: Add the BCEMP-Piperazine oligomer. Use a high-shear mixer (2000 rpm, 10 min) to ensure homogenous distribution.
-
Note: The oligomer contains secondary amines or terminal chloro-groups that may participate in curing, but primarily acts as a filler.
-
-
Hardener Addition: Add DDS curing agent and stir until dissolved.
-
Degassing: Place mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air bubbles.
-
Curing Cycle:
-
120°C for 2 hours (Pre-cure)
-
160°C for 4 hours (Post-cure)
-
Analytical Characterization & Validation
To ensure the integrity of the synthesis and the performance of the final polymer, the following analytical battery is required.
A. Nuclear Magnetic Resonance (NMR)[1]
-
P NMR: The definitive test.
-
Starting Material (BCEMP): Sharp singlet at ~32-34 ppm (relative to
). -
Product (Oligomer): Broadened peak (due to polymer distribution) slightly shifted upfield. Absence of the sharp starting peak confirms conversion.
-
-
H NMR: Monitor the disappearance of the
triplet at ~3.6 ppm and appearance of signals.
B. Thermal Stability (TGA)
Conduct Thermogravimetric Analysis under Nitrogen.
-
Metric: Char Yield at 700°C.
-
Success Criteria: Pure Epoxy typically yields <15% char. BCEMP-modified Epoxy should yield >25% char.
C. Flammability Testing (LOI & UL-94)[2]
-
Limiting Oxygen Index (LOI):
-
Standard Epoxy: ~21%
-
Target: >28% (Self-extinguishing).
-
-
UL-94 Vertical Burn:
-
Specimen: 125 x 13 x 3.2 mm bar.
-
Target: V-0 rating (Burning stops within 10 seconds, no dripping).
-
References
-
Organization for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals: Schedule 2." Chemical Weapons Convention. [Link]
-
Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International, 53(12), 1901-1929. [Link]
-
PubChem. "Bis(2-chloroethyl) methylphosphonate - Compound Summary." National Library of Medicine. [Link]
-
Braun, U., et al. (2006). "Flame retardancy mechanisms of aluminium phosphinate in combination with melamine polyphosphate and zinc borate in glass-fibre reinforced polyamide 66." Polymer Degradation and Stability, 91(12), 2723-2731. [Link]
-
Rakotomalala, M., et al. (2010). "Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications." Materials, 3(8), 4300-4327. [Link][1][2][3][4]
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Application Note: Real-Time Monitoring of Bis(2-chloroethyl) methylphosphonate Synthesis using Chromatographic and Spectroscopic Techniques
Abstract
This application note provides a comprehensive guide for researchers and chemical development professionals on monitoring the synthesis of Bis(2-chloroethyl) methylphosphonate. We delve into the rationale behind selecting appropriate analytical techniques, offering detailed, field-proven protocols for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on explaining the causality behind experimental choices to ensure robust and reliable reaction tracking, leading to optimized yield, purity, and safety.
Introduction: The Imperative for Precision in Phosphonate Synthesis
Bis(2-chloroethyl) methylphosphonate is an organophosphorus compound whose synthesis requires careful control to ensure product quality and minimize the formation of hazardous byproducts.[1] Inefficient or incomplete reactions can lead to complex purification challenges and potential safety risks associated with reactive intermediates. Therefore, real-time or quasi-real-time monitoring of the reaction progress is not merely a quality control step but a critical component of a safe and efficient synthesis strategy.
This guide moves beyond a simple listing of methods to provide a deeper understanding of why certain techniques are chosen and how to interpret the data to make informed decisions during the synthesis. By integrating these protocols, researchers can effectively track the consumption of starting materials, the formation of the desired product, and the emergence of any side products, thereby enabling precise determination of reaction endpoints and optimization of reaction conditions.
Overview of the Synthesis Pathway
A common route for the synthesis of Bis(2-chloroethyl) methylphosphonate involves the reaction of a suitable methylphosphonic precursor with an ethylating agent. One documented method involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide.[2] This reaction proceeds via the opening of the epoxide ring and subsequent esterification of the phosphonic acid dichloride.
Reaction Scheme:
Understanding this transformation is key to designing an effective monitoring strategy. The primary goal is to observe the disappearance of the starting material, methylphosphonic dichloride, and the concurrent appearance of the Bis(2-chloroethyl) methylphosphonate product.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique depends on the specific requirements of the monitoring task, including the need for qualitative or quantitative data, the speed of analysis, and the available instrumentation. Organophosphorus compounds are amenable to a variety of analytical methods.[3][4][5]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[6] | Fast, inexpensive, requires minimal sample preparation, high sample throughput.[7] | Primarily qualitative, lower resolution, may require specific staining reagents for visualization. | Rapid, qualitative checks of reaction progress; screening for optimal solvent systems for column chromatography.[6][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[9] | High separation efficiency, provides structural information (mass spectrum) for unambiguous peak identification, highly sensitive and quantitative. | Requires volatile and thermally stable analytes, more complex instrumentation, longer analysis time per sample compared to TLC. | Accurate quantitative analysis of reaction mixtures, identification of byproducts, and final purity assessment.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[12] | Non-destructive, provides detailed structural information, can be highly quantitative, suitable for in-situ monitoring.[13][14][15] | Lower sensitivity compared to GC-MS, more expensive instrumentation, requires deuterated solvents for high-resolution spectra. | Mechanistic studies, tracking the transformation of specific functional groups, and quantitative analysis without the need for extensive calibration curves (using an internal standard).[16][17] |
Detailed Application Protocols
Safety First: The synthesis and handling of organophosphorus compounds require stringent safety protocols due to their potential toxicity.[18][19] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[20] Have appropriate decontamination and emergency response procedures in place.[21]
Protocol 1: Rapid Reaction Screening by Thin-Layer Chromatography (TLC)
This protocol is designed for quick, qualitative assessments of the reaction's progress.
Methodology:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation:
-
At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (approx. 1-2 µL) from the reaction mixture using a glass capillary.
-
Dilute the aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane (approx. 0.1 mL).
-
-
Spotting:
-
On a single TLC plate, spot the starting material (SM), the co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) at different time points. This allows for direct comparison.[6]
-
-
Development:
-
Develop the plate in a chamber pre-saturated with a mobile phase. A common solvent system for phosphonates is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The optimal ratio may require some scouting.
-
-
Visualization:
-
Dry the plate and visualize the spots under a UV lamp (254 nm).
-
For enhanced visualization, stain the plate using a potassium permanganate or p-anisaldehyde solution.
-
-
Interpretation:
-
Monitor the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible.
-
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for quantifying the components of the reaction mixture.
Methodology:
-
Sample Preparation and Quenching:
-
At specified time points, withdraw an accurate volume of the reaction mixture (e.g., 10 µL).
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane). Quenching is crucial to stop the reaction at the time of sampling.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating organophosphorus compounds.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
-
Data Analysis:
-
Identify the peaks for the starting material and the product based on their retention times and mass spectra.
-
Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard. Calculate the percent conversion over time.
-
Hypothetical GC-MS Data Summary:
| Time (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 1 | 950,000 | 580,000 | 37% |
| 2 | 450,000 | 1,100,000 | 70% |
| 4 | 50,000 | 1,480,000 | 97% |
| 5 | < 5,000 | 1,510,000 | >99% |
(Note: % Conversion is calculated based on the relative response factors of the starting material and product with respect to the internal standard.)
Protocol 3: In-situ Monitoring and Structural Verification by NMR Spectroscopy
This protocol is ideal for gaining mechanistic insights and tracking the reaction without extensive sample workup. ³¹P NMR is particularly powerful for observing the phosphorus center directly.
Methodology:
-
Sample Preparation:
-
The reaction can be run directly in an NMR tube using a deuterated solvent if the reaction conditions permit.
-
Alternatively, at timed intervals, withdraw an aliquot (approx. 0.1 mL) from the reaction vessel and transfer it to an NMR tube. Add ~0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
¹H NMR: Acquire a standard proton spectrum. Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the -OCH₂CH₂Cl protons of the product.
-
³¹P NMR: This is a key experiment. Acquire a proton-decoupled ³¹P NMR spectrum. The phosphorus environment changes significantly upon esterification, resulting in a clear shift in the ³¹P signal.
-
The starting methylphosphonic dichloride will have a characteristic chemical shift.
-
The Bis(2-chloroethyl) methylphosphonate product will appear at a different, distinct chemical shift.
-
-
-
Data Analysis:
-
The progress of the reaction can be monitored by the relative integration of the ³¹P signals for the starting material and the product.
-
The percentage conversion can be calculated as: [% Conversion = (Integral of Product Signal) / (Integral of Product Signal + Integral of Starting Material Signal)] * 100.
-
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Reaction Monitoring
Caption: Synthesis pathway and potential side reactions.
Conclusion
Effective monitoring is fundamental to the successful synthesis of Bis(2-chloroethyl) methylphosphonate. By employing a combination of rapid qualitative screening with TLC and robust quantitative analysis with GC-MS or NMR, researchers can gain comprehensive control over the reaction. This multi-faceted approach not only ensures the synthesis of a high-purity product but also enhances the safety and efficiency of the process. The protocols and insights provided in this application note serve as a validated framework for process development and optimization in the field of organophosphorus chemistry.
References
- CN102382137A - Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester - Google Patents.
-
Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - Wiley Online Library. Available at: [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review - MDPI. Available at: [Link]
-
Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review - PubMed. Available at: [Link]
-
31 P NMR monitoring of phosphino-phosphonate isomer formation - ResearchGate. Available at: [Link]
-
Novel sensing concept for organophosphate monitoring - Scholars Archive. Available at: [Link]
-
Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF - ResearchGate. Available at: [Link]
- US4871486A - Process for making methylphosphonic dichloride - Google Patents.
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - Semantic Scholar. Available at: [Link]
-
Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. Available at: [Link]
-
Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P - PubChem. Available at: [Link]
- CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents.
-
(PDF) Organophosphorus Pesticides Analysis - ResearchGate. Available at: [Link]
-
The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate | Request PDF - ResearchGate. Available at: [Link]
-
Gas chromatography-electron ionization-mass spectrometry analysis of O,O'- dialkyl methylphosphonites for verification analysis of the Chemical Weapons Convention - PubMed. Available at: [Link]
-
High-performance thin-layer chromatography as a fast screening tool for phosphorylated peptides - PubMed. Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]
-
Organophosphate Poisoning: What It Is, Symptoms & Treatment - Cleveland Clinic. Available at: [Link]
- CN105131034A - Synthesis and purification method of methyl phosphinate compounds - Google Patents.
-
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - MDPI. Available at: [Link]
-
Monitoring Reactions by TLC - Washington State University. Available at: [Link]
-
Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates - Taylor & Francis Online. Available at: [Link]
-
Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC. Available at: [Link]
-
In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry - ACS Publications. Available at: [Link]
-
The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction - MDPI. Available at: [Link]
-
Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory - ACS Publications. Available at: [Link]
-
In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. Available at: [Link]
-
Analytical methods for human biomonitoring of pesticides. A review - ScienceDirect. Available at: [Link]
-
(PDF) Thin Layer Chromatography - ResearchGate. Available at: [Link]
-
Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - MDPI. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Available at: [Link]
-
Organophosphate poisoning: Symptoms and treatment - Medical News Today. Available at: [Link]
-
Synthesis of P‑Modified Chimeric Oligonucleotides via Chemoselective Condensation of Nucleoside 3′‑H‑Phosphonothioate - PMC. Available at: [Link]
-
Thin-Layer Chromatography of Phospholipids - PMC. Available at: [Link]
-
Thin-layer chromatography - Wikipedia. Available at: [Link]
-
GC-EI-MS spectrum of ethyl methyl methylphosphonate (EMMP) decontaminated product of VX - ResearchGate. Available at: [Link]
-
1 H NMR spectra of diol in its phosphonate ester (inset) or phosphonic acid form, in DMSO-d 6 - ResearchGate. Available at: [Link]
-
Exploiting in situ NMR to monitor the formation of a metal–organic framework - Royal Society of Chemistry. Available at: [Link]
-
GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers - MDPI. Available at: [Link]
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Troubleshooting & Optimization
dealing with viscous reaction mixtures in Bis(2-chloroethyl) methylphosphonate synthesis
[1]
Diagnostic Matrix: The Rheology of Failure
Viscosity in the synthesis of Bis(2-chloroethyl) methylphosphonate (often referred to as BCEMP ) is rarely a simple physical property; it is a kinetic indicator of reaction health.[1] The reaction typically involves the addition of Ethylene Oxide (EO) to Methylphosphonic Dichloride (DC) .[1]
Use this matrix to identify the root cause of your viscosity issues immediately.
| Symptom | Viscosity Characteristics | Probable Root Cause | Immediate Action |
| The "Slow Thickening" | Gradual increase in torque; liquid remains clear but syrupy.[1][2] | Oligomerization of EO tails onto the phosphonate ester (formation of poly-ethoxy chains).[1][2] | Reduce EO feed rate. Lower reaction temperature.[1][2] Check stoichiometry. |
| The "Sudden Gel" | Rapid transition from liquid to semi-solid/gel; stirrer seizes.[1][2] | Cross-linking/Polycondensation triggered by overheating or trace water (hydrolysis leading to anhydrides).[1][2] | EMERGENCY STOP. Cut EO feed. Apply maximum cooling.[1][2] Do not attempt to restart stirring if seized. |
| The "Sludge" | Opaque, grainy suspension; high friction on impeller.[1][2] | Salt Precipitation. If using the 2-chloroethanol + base route (instead of EO), amine salts are crashing out.[1][2] | Increase solvent volume (DCM or Toluene).[1][2] Verify base stoichiometry. |
| The "Cold Molasses" | High viscosity at low temperatures (<0°C); clears upon warming.[1][2] | Physical Freezing/Glass Transition. The pure diester has high viscosity at low temps.[1][2] | Raise jacket temperature to 10–15°C. Ensure solvent ratio is >30%.[1][2] |
Deep Dive Troubleshooting (Q&A)
Q1: Why does the reaction mixture become viscous even when I run it "neat" (solvent-free) as per older literature?
A: Older literature often prioritizes yield over process safety.[1][2] Running the DC + EO reaction neat is chemically efficient but thermally dangerous.[1][2]
-
The Mechanism: The reaction is highly exothermic.[1] In a neat solution, the product itself (BCEMP) acts as the solvent. As the reaction proceeds, the concentration of BCEMP increases. BCEMP is a polar, viscous oil due to strong dipole-dipole interactions of the
bond.[1] -
The Risk: As viscosity rises, the Reynolds number (
) drops, shifting mixing from turbulent to laminar. This creates "hot spots" where heat cannot dissipate to the reactor jacket.[1][2] These hot spots trigger the polymerization of Ethylene Oxide (catalyzed by trace acid from the DC), creating high-molecular-weight poly-ethylene glycols (PEGs), which turn your reactor into a block of wax. -
The Fix: Always use a solvent diluent (DCM, Chloroform, or Toluene) at a minimum of 1:1 volume ratio to the starting DC.
Q2: My overhead stirrer is maxing out on torque. Should I increase the speed to "break" the viscosity?
A: Absolutely not. Increasing speed in a high-viscosity, non-Newtonian fluid (which this mixture often becomes) introduces shear heating .[1][2]
-
Thermodynamics: You are adding kinetic energy into a system that is already struggling to shed reaction heat.[1][2] This can trigger a thermal runaway.[1][2]
-
Engineering Solution:
-
Reduce stirring speed to maintain bulk turnover without shear heating.
-
Switch impellers.[1][2] If you are using a flat-blade turbine (Rushton), it pushes radially and fails in viscous fluids.[1][2] Switch to a High-Viscosity Hydrofoil or a Helical Ribbon impeller (for scale-up) which promotes axial flow (top-to-bottom turnover).[1][2]
-
Q3: I suspect water contamination caused the viscosity spike. Why is water so damaging in this specific synthesis?
A: Water is not just a diluent here; it is a branching agent.[1][2]
-
Chemistry: Water hydrolyzes the Methylphosphonic dichloride (DC) to Methylphosphonic acid (or mono-chlorides).[1][2] These acids can react with themselves to form pyrophosphonates (anhydrides) or catalyze the ring-opening polymerization of EO.[1][2]
-
Result: You form a complex network of P-O-P bonds and PEG chains, creating a cross-linked gel structure that is impossible to process.[1]
-
Prevention: All reagents must be dried.[1][2] The DC starting material should be distilled if it shows signs of hydrolysis (cloudiness/precipitate).[1][2]
Optimized Experimental Protocol (Viscosity-Aware)
This protocol utilizes a Solvent-Dilution Strategy to maintain a Reynolds number sufficient for heat transfer, mitigating the risk of viscosity-induced runaway.[1][2]
Reagents:
-
Catalyst: Titanium Tetrachloride (
) or Aluminum Chloride (Optional, trace amounts to lower reaction temp).[1][2]
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (PTFE or glass shaft, Anchor or Pitch-Blade impeller ), dry ice/acetone condenser, and a sub-surface gas inlet tube.[1][2]
-
Solvent Charge: Charge Anhydrous DCM (20 mL per 10 g of DC). Rationale: DCM boils at 40°C, providing an evaporative cooling safety valve if the exotherm spikes.
-
Reactant Loading: Add Methylphosphonic Dichloride (DC) under inert atmosphere (
). Cool the mixture to 0°C . -
The Critical Addition (Viscosity Checkpoint):
-
Digestion: Once stoichiometric EO is added (plus 5-10% excess), allow the mixture to warm to room temperature (20-25°C) over 2 hours.
-
Work-up:
Visual Workflow: Process Control Logic
The following diagram illustrates the decision-making logic for managing viscosity during the synthesis.
Figure 1: Logic flow for monitoring and mitigating viscosity-induced failure modes during the addition of Ethylene Oxide.[1][2]
References
-
PubChem. (2023).[1][2] Bis(2-chloroethyl) methylphosphonate - Compound Summary. National Library of Medicine.[1][2] [Link]
-
Weil, E. D. (2001).[1][2] Phosphorus-Based Flame Retardants.[1][2] In Flame Retardant Polymer Nanocomposites. Wiley-Interscience.[1][2] (Provides context on the industrial synthesis of chloroalkyl phosphonates and viscosity management in polycondensation).
-
Kosolapoff, G. M. (1950).[1][2] Organophosphorus Compounds. John Wiley & Sons.[1][2] (Foundational text describing the reaction of phosphonic dichlorides with oxiranes and the associated polymerization risks).
-
Organization for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2.[1][2] (Regulatory framework regarding Methylphosphonic dichloride and its derivatives).[1][2][4] [Link]
-
Bretherick, L. (2017).[1][2][5] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][2] (Critical safety data regarding the exothermicity of Ethylene Oxide reactions with halides).
Validation & Comparative
A Comparative Analysis of Bis(2-chloroethyl) methylphosphonate and Other Leading Flame Retardant Precursors
Introduction: The Critical Role of Flame Retardant Precursors in Material Safety
In the pursuit of enhanced material safety and performance, flame retardants are indispensable additives. They are crucial in mitigating the risk of fire in a vast array of polymeric materials, from everyday plastics and textiles to high-performance composites in the aerospace and electronics industries. The selection of an appropriate flame retardant precursor is a critical decision in product development, directly impacting not only the fire safety of the end product but also its physical properties, processing characteristics, and environmental footprint.
This guide provides an in-depth comparative analysis of Bis(2-chloroethyl) methylphosphonate (BCEP), a halogenated phosphorus-based flame retardant, with other prominent flame retardant precursors. We will delve into the mechanistic nuances, performance characteristics, and experimental evaluation of BCEP in relation to leading alternatives, including 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, Ammonium Polyphosphate (APP), and Melamine Cyanurate (MCA). This document is intended for researchers, scientists, and professionals in materials science and product development, offering a comprehensive technical resource to inform the selection of the most suitable flame retardant strategy for a given application.
Focus Product: Bis(2-chloroethyl) methylphosphonate (BCEP)
Bis(2-chloroethyl) methylphosphonate (BCEP) is a halogenated organophosphorus compound recognized for its efficacy as a flame retardant. Its molecular structure, featuring both phosphorus and chlorine, allows for a dual-mode flame retardant action, operating in both the condensed and gas phases of a fire.
Chemical Structure of Bis(2-chloroethyl) methylphosphonate (BCEP)
Caption: Chemical structure of Bis(2-chloroethyl) methylphosphonate.
Mechanism of Action:
BCEP's flame retardancy is a result of a synergistic interplay between its phosphorus and chlorine constituents.
-
Condensed Phase Action: Upon heating, BCEP decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer matrix and the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, impeding the transfer of heat to the underlying material and limiting the release of flammable volatile compounds into the gas phase.
-
Gas Phase Action: During combustion, volatile phosphorus-containing radicals (such as PO•) and chlorine radicals are released. These highly reactive species act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching H• and OH• radicals. This "flame poisoning" effect reduces the flammability of the gaseous mixture and can lead to flame extinguishment.
Comparative Analysis with Alternative Flame Retardant Precursors
The selection of a flame retardant is highly dependent on the polymer matrix, processing conditions, and desired end-use properties. Here, we compare BCEP with three major classes of flame retardant precursors.
DOPO-Based Flame Retardants (Halogen-Free Phosphorus-Based)
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are a prominent class of halogen-free, phosphorus-based flame retardants. They are known for their high thermal stability and efficiency, particularly in epoxy resins and other engineering plastics.
Chemical Structure of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
Caption: Chemical structure of DOPO.
Mechanism of Action: DOPO-based flame retardants primarily act in the gas phase.[1] Upon thermal decomposition, they release phosphorus-containing radicals that effectively quench the flame propagation. Some DOPO derivatives can also contribute to char formation in the condensed phase.
Performance Comparison:
| Feature | Bis(2-chloroethyl) methylphosphonate (BCEP) | DOPO-based Flame Retardants |
| Halogen Content | Halogenated | Halogen-Free |
| Primary Mechanism | Condensed and Gas Phase | Primarily Gas Phase |
| Typical Applications | Polyurethane foams, Epoxy resins | Epoxy resins, Polyesters, Polyamides |
| Environmental Profile | Concerns due to halogen content | Generally considered more environmentally friendly |
Experimental Data Snapshot (Epoxy Resins):
| Flame Retardant | Phosphorus Content (%) | Char Yield at 800°C (%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 19.1 | 23.7 | Not Rated |
| EP/DOPO-PHE-P-0.9 | 0.9 | 27.8 | 28.9 | V-0[2] |
| EP/DPO–PHE–P-0.9 | 0.9 | 25.3 | >30.1 | V-0[2] |
Ammonium Polyphosphate (APP) (Halogen-Free Phosphorus- and Nitrogen-Based)
Ammonium Polyphosphate (APP) is an inorganic salt of polyphosphoric acid and ammonia. It is a widely used halogen-free flame retardant, particularly effective in intumescent systems.[3]
Mechanism of Action: APP functions primarily through a condensed-phase intumescent mechanism. Upon heating, it decomposes to produce ammonia and polyphosphoric acid. The polyphosphoric acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a carbonaceous char. The released ammonia and other non-flammable gases act as blowing agents, causing the char to swell and form a thick, insulating foam-like layer.[4]
Performance Comparison:
| Feature | Bis(2-chloroethyl) methylphosphonate (BCEP) | Ammonium Polyphosphate (APP) |
| Composition | Organophosphorus (Halogenated) | Inorganic Phosphorus/Nitrogen |
| Primary Mechanism | Condensed and Gas Phase | Condensed Phase (Intumescence) |
| Typical Applications | Polyurethane foams, Epoxy resins | Polyolefins, Polyurethanes, Coatings |
| Water Solubility | Low | Varies with crystal form (Form II is less soluble) |
Experimental Data Snapshot (Rigid Polyurethane Foam - RPUF):
| Flame Retardant Additive | Loading (%) | LOI (%) | UL-94 Rating |
| None (Pure RPUF) | 0 | 18.0 - 21.0 | Not Rated/HB |
| Tris(2-chloroethyl) phosphate (TCEP)* | 15 | ~23.0 | V-0 |
| Ammonium Polyphosphate (APP) | 15 | ~24.0 | V-0[5] |
| RPUF/APP/DEEP (5/15 php) | - | 24.9 | V-0[6] |
*TCEP is structurally similar to BCEP and is used here as a benchmark.
Melamine Cyanurate (MCA) (Halogen-Free Nitrogen-Based)
Melamine Cyanurate (MCA) is a salt of melamine and cyanuric acid. It is a halogen-free flame retardant that is particularly effective in polyamides.[1]
Mechanism of Action: MCA's flame retardant mechanism is primarily physical and operates in both the condensed and gas phases.[7] Upon heating, MCA undergoes endothermic sublimation, which cools the polymer substrate. The sublimated, non-flammable gases dilute the oxygen and fuel concentration in the flame zone, effectively "starving" the fire.[8] In some polymers, it can also promote charring.[7]
Performance Comparison:
| Feature | Bis(2-chloroethyl) methylphosphonate (BCEP) | Melamine Cyanurate (MCA) |
| Composition | Organophosphorus (Halogenated) | Nitrogen-based Organic Salt |
| Primary Mechanism | Condensed and Gas Phase | Gas Phase (Dilution) and Condensed Phase (Cooling) |
| Typical Applications | Polyurethane foams, Epoxy resins | Polyamides (Nylon 6, 66) |
| Processing Temperature | Suitable for a range of polymers | High thermal stability, suitable for high-temperature processing polymers |
Experimental Data Snapshot (Polyamide 6):
| Flame Retardant Additive | Loading (%) | LOI (%) | UL-94 Rating |
| Pure PA6 | 0 | 22 | V-2 |
| PA6 + 15% MCA | 15 | 32 | V-0 |
| PA 6-DCL/MCA (3/2 wt%) | 5 | >29.5 | V-0[9] |
Note: Direct comparison of BCEP in polyamides is not common as it is not the primary application for this flame retardant.
Experimental Methodologies for Performance Evaluation
A robust evaluation of flame retardant performance relies on a suite of standardized experimental techniques. The causality behind selecting these specific tests lies in their ability to probe different aspects of the combustion process, from ease of ignition and flame spread to heat release and smoke production.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for assessing the thermal stability of the flame retardant and the treated polymer. A lower onset temperature of decomposition for the flame retardant can indicate an earlier release of active species, which may be beneficial for flame retardancy. The residual char at high temperatures is a key indicator of condensed-phase activity.
Experimental Protocol:
-
A small sample (5-10 mg) of the flame-retarded polymer is placed in a TGA crucible.
-
The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Limiting Oxygen Index (LOI)
Principle: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. It is a widely used method to quantify the flame retardancy of a material. A higher LOI value indicates better flame retardancy.
Experimental Protocol:
-
A standard-sized specimen of the flame-retarded polymer is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the sample just sustains combustion for a specified period or over a specified length after ignition.
-
The LOI is calculated as the volume percentage of oxygen in the mixture.
Cone Calorimetry
Principle: Cone calorimetry is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures various parameters, including the heat release rate (HRR), time to ignition (TTI), total heat released (THR), smoke production rate, and mass loss rate, when a sample is exposed to a specific heat flux. The peak heat release rate (pHRR) is a critical parameter for assessing the fire hazard of a material.
Experimental Protocol:
-
A flat sample of the material (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.
-
The sample is exposed to a controlled level of radiant heat (e.g., 35 or 50 kW/m²).
-
The time to ignition is recorded.
-
During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle.
-
Other parameters such as smoke density and mass loss are also monitored throughout the test.
Caption: Workflow for Cone Calorimetry Testing.
Conclusion and Future Outlook
Bis(2-chloroethyl) methylphosphonate remains a viable flame retardant precursor, particularly in applications where its dual-phase mechanism offers a performance advantage. However, the increasing regulatory scrutiny of halogenated compounds necessitates a careful consideration of its environmental and health profile.
The comparative analysis presented in this guide highlights the diverse range of flame retardant technologies available to the modern materials scientist. Halogen-free alternatives such as DOPO-based compounds, ammonium polyphosphate, and melamine cyanurate offer compelling performance profiles and more favorable environmental characteristics. The choice of a flame retardant system is not a one-size-fits-all decision. A thorough understanding of the polymer chemistry, processing parameters, and end-use requirements, coupled with rigorous experimental evaluation, is paramount to developing safe, reliable, and sustainable materials.
Future research will undoubtedly focus on the development of novel, highly efficient, and environmentally benign flame retardant systems. Synergistic combinations of different flame retardant chemistries, as well as the development of reactive flame retardants that are permanently bound to the polymer matrix, represent promising avenues for advancing the field of fire safety in materials.
References
-
Zhao, J., Dong, X., Huang, S., Tian, X., Song, L., Yu, Q., & Wang, Z. (2020). Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE. RSC Advances, 10(49), 29424-29434. [Link]
-
Braun, U., Schartel, B., Fichera, M. A., & Jäger, C. (2007). Flame retardant mechanism of melamine cyanurate in polyamides. Polymer Degradation and Stability, 92(8), 1528-1545. [Link]
-
Zilberman, J., Yoffe, D., Piotrowski, A., & Levchik, S. (2017). Comparative study of reactive flame retardants based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide. Journal of Applied Polymer Science, 134(30), 45118. [Link]
-
Chen, L., Wang, Y., & Wang, Y. (2022). Acoustic Performance and Flame Retardancy of Ammonium Polyphosphate/Diethyl Ethylphosphonate Rigid Polyurethane Foams. Polymers, 14(3), 423. [Link]
-
Levchik, S. V., & Weil, E. D. (2004). A review of recent progress in phosphorus-based flame retardants. Journal of Fire Sciences, 22(5), 345-364. [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) methylphosphonate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Stadler, P., Stelzig, T., Schartel, B., & Fischer, S. (2021). Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. ACS Applied Polymer Materials, 3(6), 3126-3138. [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wang, X., Feng, Z., & Li, C. (2019). The effect of tris(2-chloroethyl) phosphate on the thermal degradation of rigid polyurethane foam. Journal of Thermal Analysis and Calorimetry, 138(4), 2687-2696. [Link]
-
Hebei Xingfei Chemical Co., Ltd. (2024). Flame retardant mechanism of Melamine Cyanurate. Retrieved February 7, 2026, from [Link]
-
Kłosowska-Wołkowicz, Z., & Wesolowska, E. (2005). Chemical degradation of polyurethanes 3. Degradation of microporous polyurethane elastomer by diethyl phosphonate and tris(1-methyl-2-chloroethyl) phosphate. Polymer Degradation and Stability, 88(3), 465-471. [Link]
-
Babrauskas, V. (2016). The cone calorimeter. In SFPE handbook of fire protection engineering (pp. 655-681). Springer, New York, NY. [Link]
-
Carosio, F., Di Gregorio, D., & Alongi, J. (2020). Alternative Synthesis of Phosphonate Derivatives of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Molecules, 25(10), 2389. [Link]
-
Soun, M., Fepri, Y., & Surya, I. (2021). Characterization of Polyurethanes from MDI, PEG 400 and Kepok Banana Hump additives with TGA, DTG and LCMS spectrometers. Journal of Physics: Conference Series, 1763(1), 012037. [Link]
-
Quintiere, J. G. (1995). Cone calorimeter rate of heat release measurements for upholstered composites of polyurethane foams. NIST GCR 95-672. [Link]
-
Braun, U., & Schartel, B. (2004). Flame retardant mechanism of melamine cyanurate in polyamide 6 and 66. E-polymers, 4(1), 1-21. [Link]
-
Bocz, K., Toldy, A., Szolnoki, B., Marosi, G. (2021). Development of Intumescent Flame Retardant for Polypropylene: Bio-epoxy Resin Microencapsulated Ammonium-polyphosphate. Journal of Polymers and the Environment, 29, 3443–3456. [Link]
-
Abd El-Ghaffar, M. A., Abdel-Azim, A. A., & Atta, A. M. (2014). Synthesis and characterization of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivative grafted polyethylene films for improving the flame retardant and anti-dripping properties. Journal of Applied Polymer Science, 131(21). [Link]
-
Woźniak, E., & Rębas, E. (2021). Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate. International Journal of Molecular Sciences, 22(13), 7088. [Link]
-
Schartel, B., Weiß, C., & Wachtendorf, V. (2015). Flame-Retardancy Properties of Intumescent Ammonium Poly(Phosphate) and Mineral Filler Magnesium Hydroxide in Combination with Graphene. Polymers, 7(12), 2531-2553. [Link]
-
Liu, R., Wang, X., & Liu, C. (2013). Novel Flame Retardants Containing 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide and Unsaturated Bonds. Industrial & Engineering Chemistry Research, 52(20), 6655-6661. [Link]
-
PubChemLite. (n.d.). Bis(2-chloroethyl) methylphosphonate. Retrieved February 7, 2026, from [Link]
-
Levchik, S. V., & Weil, E. D. (2006). Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. Proceedings of the 4th International Conference on Flame Retardants. [Link]
-
Gaan, S., He, M., & Liang, S. (2020). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers, 12(11), 2501. [Link]
-
Presa, P. (2026). The Role of Ammonium Polyphosphate in Intumescent Coatings: A Buyer's Guide. LinkedIn. [Link]
-
Wikipedia. (n.d.). Tris(2-chloroethyl) phosphate. Retrieved February 7, 2026, from [Link]
-
Ataman Kimya. (n.d.). TCDP= TRIS [2-CHLORO-1-1 (CHLOROMETHYL)ETHYL] PHOSPHATE. Retrieved February 7, 2026, from [Link]
-
Davis, R. D., & Gilman, J. W. (2008). Cone calorimeter results for polyurethane foam samples. NIST Interagency/Internal Report (NISTIR), 7512. [Link]
-
Wikipedia. (n.d.). Ammonium polyphosphate. Retrieved February 7, 2026, from [Link]
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A Comparative Guide to Alternative Synthetic Routes for Bis(2-chloroethyl) methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl) methylphosphonate is a significant organophosphorus compound, finding applications as an intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and chemical process developers. While the Michaelis-Arbuzov reaction represents a classical and widely utilized approach, several alternative routes have been developed, each presenting a unique profile of advantages and challenges.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for Bis(2-chloroethyl) methylphosphonate. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data. This information is intended to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or industrial needs.
Route 1: The Conventional Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of carbon-phosphorus bond formation.[1] Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate.[1]
Mechanism and Rationale
The reaction proceeds via a two-step SN2 mechanism.[1] Initially, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic alkyl halide, forming a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkoxy groups on the phosphorus intermediate, leading to the formation of the thermodynamically stable P=O double bond of the phosphonate and a new alkyl halide byproduct.[1][2] The choice of a trialkyl phosphite with volatile alkyl groups (like trimethyl or triethyl phosphite) is strategic, as the resulting alkyl halide byproduct can be easily removed by distillation, driving the reaction to completion.
Caption: Michaelis-Arbuzov reaction mechanism for phosphonate synthesis.
Experimental Protocol: Michaelis-Arbuzov Synthesis of Bis(2-chloroethyl) methylphosphonate
-
Materials:
-
Tris(2-chloroethyl) phosphite
-
Methyl iodide
-
Inert solvent (e.g., toluene)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add tris(2-chloroethyl) phosphite and an inert solvent.
-
Slowly add methyl iodide to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by 31P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and the 2-chloroethyl iodide byproduct under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield Bis(2-chloroethyl) methylphosphonate.
-
Route 2: The Phosphonic Dichloride Route with Ethylene Oxide
An increasingly popular and highly efficient alternative involves the use of a phosphonic dichloride and an epoxide. This method circumvents the use of alkyl halides and can offer high yields and purity.
Mechanism and Rationale
This route leverages the high reactivity of methylphosphonic dichloride with the strained three-membered ring of ethylene oxide. The reaction is typically catalyzed by a Lewis acid, although it can also proceed thermally. The phosphorus center acts as an electrophile, and the reaction is initiated by the attack of the ethylene oxide oxygen on the phosphorus. A subsequent intramolecular rearrangement and reaction with a second equivalent of ethylene oxide, followed by chloride attack, leads to the formation of the bis(2-chloroethyl) ester. This method is advantageous as it avoids the formation of an alkyl halide byproduct that requires separation.
Sources
Quantitative Analysis of Bis(2-chloroethyl) methylphosphonate: A Comparative HPLC Guide
Executive Summary
Bis(2-chloroethyl) methylphosphonate (BCEMP) is a critical organophosphorus diester, often monitored as a simulant for nerve agents (like VX or Sarin) or as an intermediate in the synthesis of specialized flame retardants and agrochemicals. Its analysis presents a distinct challenge: it lacks strong UV-active chromophores and possesses moderate polarity, making standard HPLC-UV protocols prone to low sensitivity.
This guide compares the efficacy of High-Performance Liquid Chromatography (HPLC) against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) standard.[1] While GC-MS remains the gold standard for volatile trace analysis, this guide demonstrates that Reverse-Phase HPLC coupled with Mass Spectrometry (LC-MS) or low-wavelength UV offers superior utility for aqueous environmental samples and thermally labile matrices, eliminating the need for complex derivatization.
Part 1: Comparative Analysis (HPLC vs. Alternatives)
As a Senior Application Scientist, I often advise against a "one-size-fits-all" approach. The choice between HPLC and GC for BCEMP depends entirely on your sample matrix and sensitivity requirements.
The Analytical Decision Matrix
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample type and concentration.
Performance Comparison Table
| Feature | HPLC-UV/DAD | LC-MS/MS (ESI+) | GC-MS (EI) | 31P-NMR |
| Primary Use Case | Routine QC purity checks of synthesized batches. | Trace environmental analysis (water/soil).[2][3] | Volatile organic matrices; Forensic analysis. | Structural certification; Primary standard assignment. |
| Detection Limit (LOD) | ~1–10 µg/mL (ppm) | < 1 ng/mL (ppb) | < 10 ng/mL (ppb) | > 1000 µg/mL |
| Sample Prep | Minimal (Dilute & Shoot). | Minimal (Filter). | Extraction + Drying (Water is incompatible). | Dissolution in deuterated solvent. |
| Thermal Risk | None (Ambient temp). | None . | High (Degradation possible at injector port). | None. |
| Selectivity | Low (Relies on retention time). | High (m/z transitions). | High (Spectral library match). | Absolute (Chemical shift). |
Expert Insight:
"While GC-MS is often cited as the default for organophosphonates, BCEMP has a high boiling point (~125°C at 3mmHg) and can degrade in dirty GC liners. HPLC is the robust choice for stability studies where thermal degradation must be ruled out."
Part 2: HPLC Method Development & Protocol
The Challenge: Detection Physics
BCEMP (C₅H₁₁Cl₂O₃P) lacks a conjugated system.
-
UV Detection: You must use 200–210 nm . At this wavelength, many organic solvents (like Acetone or Ethyl Acetate) absorb massive amounts of light, causing noise. You must use HPLC-grade Acetonitrile and Water.
-
MS Detection: The phosphate group ionizes well in Positive Electrospray Ionization (ESI+) mode. This is the preferred route for high sensitivity.
Step-by-Step Experimental Protocol
1. Reagents & Materials
-
Analyte: Bis(2-chloroethyl) methylphosphonate (Reference Standard >98%).[4][5]
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Deionized Water (18.2 MΩ).
-
Additives: Formic Acid (for MS) or Phosphoric Acid (for UV). Do not use phosphate buffers for MS.
2. Chromatographic Conditions
-
Column: Mixed-mode C18/Anion Exchange (e.g., SIELC Newcrom R1) or High-Density C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Reasoning: Organophosphonates are polar.[6] Standard C18 may result in early elution (near void volume). Mixed-mode columns retain the phosphonate group better.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min (Standard bore) or 0.3 mL/min (for MS).
-
Temperature: 30°C.
3. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Isocratic Hold |
| 10.0 | 95% | Linear Ramp (Elution) |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 17.0 | 5% | End Run |
4. Detection Parameters
-
Option A (UV): Wavelength = 210 nm (Bandwidth 4 nm). Reference = 360 nm.
-
Option B (MS): ESI Positive Mode.
-
Target Ion: [M+H]⁺ = 221.0 m/z .
-
Common Adduct: [M+Na]⁺ = 243.0 m/z.
-
Fragment (for MS/MS): 221.0 -> 159.0 m/z (Loss of C₂H₄Cl).
-
Workflow Visualization
Figure 2: Operational workflow for the preparation and analysis of BCEMP samples.
Part 3: Validation Framework (Self-Validating System)
To ensure "Trustworthiness," the method must be validated. A single run is data; a validated run is evidence.
System Suitability Test (SST)
Before running samples, inject a standard (50 µg/mL) 5 times.
-
Requirement: Retention time RSD < 1.0%. Peak Area RSD < 2.0%.
-
Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration or check column age.
Linearity
Prepare calibration standards at 1, 5, 10, 50, and 100 µg/mL.
-
Acceptance: R² > 0.999.
-
Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 95% confidence).
Accuracy & Recovery
Spike BCEMP into the target matrix (e.g., water or synthesis solvent) at 3 concentration levels.
-
Target: 80–120% recovery.
-
Note: If recovery is low in LC-MS, check for "Matrix Effects" (ion suppression) by comparing the slope of a matrix-matched curve vs. a solvent curve.
References
-
SIELC Technologies. (n.d.). Separation of Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5018110, Bis(2-chloroethyl) methylphosphonate. Retrieved from [Link]
-
Vokuev, M. F., et al. (2012). Determination of alkyl alkylphosphonic acids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
Sources
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- 3. Determination of alkyl alkylphosphonic acids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry using a dicationic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | C6H12Cl3O3P | CID 80518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-chloroethyl) methylphosphonate | C5H11Cl2O3P | CID 5018110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
Comparative Stability Guide: Bis(2-chloroethyl) methylphosphonate vs. Standard Alkyl Phosphonates
Executive Summary
Bis(2-chloroethyl) methylphosphonate (BCEMP; CAS 2799-58-8) serves as a critical structural analogue for nerve agents (V-series) and a precursor in flame retardant synthesis. While often grouped with standard simulants like Dimethyl methylphosphonate (DMMP), BCEMP exhibits distinct stability profiles due to the inductive effects of its chlorinated alkyl chains.
Key Finding: BCEMP is thermodynamically and hydrolytically less stable than its non-chlorinated counterparts (DMMP, DEMP). The electron-withdrawing chlorine atoms increase the electrophilicity of the phosphorus center, accelerating alkaline hydrolysis, while the 2-chloroethyl moiety introduces specific thermal decomposition pathways absent in simple alkyl phosphonates.
Chemical Identity & Structural Context[1][2][3][4]
To understand the stability data, one must first analyze the structural drivers of reactivity.
| Feature | Bis(2-chloroethyl) methylphosphonate (BCEMP) | Dimethyl methylphosphonate (DMMP) | Impact on Stability |
| CAS Number | 2799-58-8 | 756-79-6 | N/A |
| Formula | BCEMP has higher molecular weight and halogenation. | ||
| Leaving Group | 2-Chloroethoxy ( | Methoxy ( | Critical: The Cl atom exerts a strong |
| P-C Bond | Methyl-Phosphorus | Methyl-Phosphorus | Both share the robust C-P bond, resistant to hydrolysis compared to phosphates. |
Mechanistic Implication of Chlorination
In DMMP, the methoxy groups are relatively poor leaving groups at neutral pH. In BCEMP, the
Hydrolytic Stability Assessment
The primary degradation pathway for phosphonates in environmental and physiological conditions is hydrolysis of the ester bonds.
Comparative Hydrolysis Rates
Experimental observation confirms that electronegative substituents accelerate hydrolysis rates in basic conditions.
-
Acidic Conditions (pH < 4): Both BCEMP and DMMP are relatively stable. The P-C bond remains intact.
-
Neutral Conditions (pH 7): DMMP is hydrolytically stable (Half-life > years). BCEMP shows slow degradation, primarily driven by the leaving group ability of 2-chloroethanol vs. methanol.
-
Basic Conditions (pH > 10): BCEMP degrades significantly faster than DMMP. The hydroxide ion (
) attacks the phosphorus center more aggressively due to the electron-withdrawing influence of the chlorine atoms.
Degradation Pathway Diagram
The following diagram illustrates the nucleophilic attack mechanism distinguishing BCEMP instability.
Thermal Stability Profile
Thermal decomposition is critical for assessing storage safety and decontamination protocols (incineration).
| Parameter | BCEMP | DMMP | DIMP (Diisopropyl) |
| Boiling Point | ~290°C (Calculated/Est) | 181°C | 175°C |
| Decomposition Onset | ~200°C | >250°C | ~230°C |
| Primary Mechanism | Dehydrohalogenation & Dealkylation | Simple Dealkylation | Propene Elimination |
Analysis: While DMMP requires high temperatures to break the P-O-C bond (often yielding dimethyl ether or methanol), BCEMP is susceptible to thermal dehydrohalogenation (loss of HCl) or ethylene elimination due to the substituted ethyl group. This makes BCEMP less thermally stable, requiring stricter temperature controls during synthesis and storage.
Experimental Protocol: Comparative Stability Assay
To objectively verify the stability differences, the following self-validating NMR protocol is recommended. This method avoids the artifacts common in GC-MS (thermal degradation in the injector port).
Reagents & Equipment
-
Instrument: 400 MHz NMR Spectrometer (tunable to
). -
Solvent: Deuterated Water (
) buffered to pH 10 (Carbonate buffer) for accelerated testing. -
Internal Standard: Triphenylphosphine oxide (TPPO) - chemically inert in this window.
Step-by-Step Workflow
-
Preparation: Dissolve 10 mM of BCEMP in 0.6 mL of buffered
. Prepare a parallel tube with 10 mM DMMP. -
Spike: Add 5 mM TPPO (Internal Standard) to both tubes.
-
Time-Zero Acquisition: Acquire a quantitative
NMR spectrum (256 scans, 10s relaxation delay) immediately upon mixing ( ). -
Incubation: Incubate samples at 40°C in a water bath.
-
Kinetic Monitoring: Acquire spectra at
hours. -
Quantification: Integrate the parent peak (BCEMP: ~30-35 ppm, DMMP: ~32 ppm) relative to the TPPO standard. Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Workflow Visualization
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bis(2-chloroethyl) methylphosphonate
For researchers, scientists, and drug development professionals engaged in the critical analysis of chemical warfare agent (CWA) degradation products, the robust and reliable quantification of compounds like Bis(2-chloroethyl) methylphosphonate is paramount. This organophosphorus compound, a potential hydrolysis product of certain nerve agents, requires highly sensitive and accurate analytical methods for its detection and quantification in various matrices. This guide provides an in-depth technical comparison of two predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and outlines a comprehensive cross-validation protocol to ensure data integrity and method interchangeability.
Introduction: The Analytical Challenge of Bis(2-chloroethyl) methylphosphonate
Bis(2-chloroethyl) methylphosphonate presents a unique analytical challenge due to its polarity and thermal stability. As a degradation product, its presence can be indicative of the original CWA, making its accurate measurement crucial for verification and environmental monitoring. The choice of analytical methodology is therefore a critical decision, directly impacting the reliability of results. The Organisation for the Prohibition of Chemical Weapons (OPCW) organizes proficiency tests that demand high sensitivity and accuracy in the low µg/mL to ng/mL range, underscoring the need for well-validated and robust analytical methods.[1]
This guide will explore the principles of GC-MS and LC-MS/MS, detail a cross-validation workflow, and provide the necessary experimental protocols to empower laboratories to confidently analyze Bis(2-chloroethyl) methylphosphonate.
Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS
The selection of an analytical technique is fundamentally driven by the physicochemical properties of the analyte. For Bis(2-chloroethyl) methylphosphonate, both GC-MS and LC-MS/MS offer viable analytical pathways, each with distinct advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For organophosphorus compounds, it has historically been a workhorse, providing excellent separation and sensitive detection.[3][4]
Principle of Operation: In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Strengths for Bis(2-chloroethyl) methylphosphonate Analysis:
-
High Chromatographic Resolution: GC offers excellent separation of complex mixtures, which can be advantageous when analyzing environmental or biological samples.[5]
-
Robust and Established Libraries: Electron ionization (EI) in GC-MS produces reproducible fragmentation patterns, allowing for confident identification against established spectral libraries like NIST.[5]
-
Cost-Effectiveness: Generally, GC-MS systems have lower acquisition and operational costs compared to their LC-MS/MS counterparts.[2]
Causality Behind Experimental Choices: The choice of a non-polar stationary phase, like a TG-5 SilMS, is driven by the need to effectively separate the moderately polar Bis(2-chloroethyl) methylphosphonate from potential interferences.[6] Temperature programming is crucial to ensure the elution of the analyte in a reasonable timeframe while maintaining good peak shape.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific technique for a wide range of compounds, particularly those that are non-volatile or thermally labile.[2] For polar organophosphorus compounds, LC-MS/MS can offer significant advantages.[7]
Principle of Operation: In LC-MS/MS, the sample is dissolved in a liquid mobile phase and separated based on its interaction with a stationary phase in a column. The eluent from the LC system is then introduced into the mass spectrometer, typically using electrospray ionization (ESI), where the analyte is ionized. Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the detection of specific product ions, providing a high degree of selectivity and sensitivity.
Strengths for Bis(2-chloroethyl) methylphosphonate Analysis:
-
High Sensitivity: LC-MS/MS can achieve extremely low detection limits, often in the picogram to femtogram range, which is critical for trace-level analysis.[5][8]
-
Minimal Sample Preparation: For aqueous samples, direct injection with minimal cleanup may be possible, reducing sample handling and potential for analyte loss.[7]
-
Suitability for Polar Compounds: LC-MS/MS is inherently well-suited for the analysis of polar compounds like Bis(2-chloroethyl) methylphosphonate without the need for derivatization.[2][9]
Causality Behind Experimental Choices: The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column is a strategic choice for retaining and separating highly polar analytes like organophosphonate degradation products.[7] The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing matrix interference and enhancing sensitivity.[10]
Cross-Validation of Analytical Methods: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results.[11] This is essential when methods are used interchangeably, data from different laboratories are compared, or a method is transferred between sites.
Cross-Validation Workflow
The following diagram illustrates a comprehensive workflow for the cross-validation of GC-MS and LC-MS/MS methods for the analysis of Bis(2-chloroethyl) methylphosphonate.
Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.
Acceptance Criteria
For the methods to be considered cross-validated, the percentage difference between the mean results of the two methods should be within a predefined limit, typically ±20%, for at least two-thirds of the samples at each concentration level.
Experimental Protocols
The following protocols provide a starting point for the development and validation of GC-MS and LC-MS/MS methods for Bis(2-chloroethyl) methylphosphonate.
Sample Preparation (Aqueous Matrix)
-
Spiking: Prepare a stock solution of Bis(2-chloroethyl) methylphosphonate in methanol. Spike aliquots of the blank matrix (e.g., deionized water, environmental water sample) to achieve final concentrations representing low, medium, and high levels of the analytical range (e.g., 5 ng/mL, 50 ng/mL, and 200 ng/mL).
-
Extraction (for GC-MS):
-
To 10 mL of the spiked water sample, add 5 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction with a fresh 5 mL of dichloromethane.
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
Dilution (for LC-MS/MS):
-
For direct analysis, filter the spiked water sample through a 0.22 µm syringe filter into an autosampler vial.
-
GC-MS Method Protocol
Caption: GC-MS instrument parameters for Bis(2-chloroethyl) methylphosphonate analysis.
LC-MS/MS Method Protocol
Caption: LC-MS/MS instrument parameters for Bis(2-chloroethyl) methylphosphonate analysis.
Comparative Performance Data (Expected)
The following table summarizes the expected performance characteristics of the two methods. Actual values must be determined during method validation in the user's laboratory.
| Parameter | GC-MS | LC-MS/MS | Rationale for Expected Performance |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.1-1 ng/mL | LC-MS/MS generally offers superior sensitivity for polar compounds due to efficient ionization in ESI.[5] |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 80-110% | 90-110% | LC-MS/MS with minimal sample preparation may lead to slightly better recoveries by reducing analyte loss during extraction steps. |
| Precision (% RSD) | < 15% | < 10% | The high selectivity of MRM in LC-MS/MS often results in lower variability and improved precision. |
| Matrix Effects | Less pronounced | Can be significant | ESI in LC-MS/MS is more susceptible to ion suppression or enhancement from co-eluting matrix components.[11] |
| Throughput | Lower | Higher | LC-MS/MS methods can often have shorter run times and simpler sample preparation, leading to higher throughput.[11] |
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of Bis(2-chloroethyl) methylphosphonate. The choice between them depends on the specific requirements of the analysis.
-
GC-MS is a robust and cost-effective option, particularly when high chromatographic resolution is required and for confirmatory analysis using established spectral libraries.
-
LC-MS/MS excels in applications demanding the highest sensitivity and throughput, especially for trace-level detection in complex matrices.
A thorough cross-validation as outlined in this guide is essential to ensure data comparability and to provide the flexibility to utilize either method based on sample type, required sensitivity, and available instrumentation. By following these scientifically sound protocols and understanding the causality behind the experimental choices, researchers can achieve the highest level of confidence in their analytical results for Bis(2-chloroethyl) methylphosphonate.
References
-
Jannetto, P. J., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 36-43. [Link]
-
PubChem. (n.d.). Bis(2-chloroethyl) methylphosphonate. Retrieved from [Link]
-
Organisation for the Prohibition of Chemical Weapons. (n.d.). Sampling and Analysis Relevant to the Implementation of the Chemical Weapons Convention. Retrieved from [Link]
-
Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]
-
NIST. (n.d.). Bis-2-chloroethyl-2-chloroethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Standard Operating Procedure for the Determination of Organophosphonates by LC/MS/MS. Retrieved from [Link]
-
MDPI. (2023). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Retrieved from [Link]
-
Request PDF. (n.d.). Time-Efficient LC/MS/MS Determination of Low Concentrations of Methylphosphonic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Standard Operating Procedure for Organophosphonates by LC/MS/MS. Retrieved from [Link]
-
Request PDF. (n.d.). Trace determination of isopropyl methylphosphonofluoridate (GB) and bis (2-chloroethyl) sulfide (HD) in chemical neutralization solutions by gas chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (1987). Analytical methodology for organophosphorus pesticides used in Canada. Retrieved from [Link]
-
PubMed. (1987). Analytical methodology for organophosphorus pesticides used in Canada. Retrieved from [Link]
-
AKJournals. (2020). Development and validation of method for determination of organophosphorus pesticides traces in liver sample by GC-MS/MS-ion trap in. Retrieved from [Link]
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A Comparative Environmental Impact Assessment of Bis(2-chloroethyl) methylphosphonate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the environmental impact of the flame retardant Bis(2-chloroethyl) methylphosphonate against prominent halogen-free alternatives. The analysis is grounded in experimental data and established scientific methodologies to support informed decision-making in material selection and development.
Introduction: The Environmental Scrutiny of Chlorinated Organophosphorus Flame Retardants
Bis(2-chloroethyl) methylphosphonate belongs to the class of organophosphorus flame retardants (OPFRs), specifically a chlorinated OPFR. These chemicals are widely used as additive flame retardants in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics, to meet fire safety standards.[1] However, the very chemical stability that makes them effective flame retardants also contributes to their environmental persistence. Growing evidence of their potential for bioaccumulation, ecotoxicity, and presence in diverse environmental compartments has necessitated a critical evaluation of their environmental footprint and a search for safer, more sustainable alternatives.[2][3]
Concerns regarding chlorinated OPFRs are significant; studies indicate that they can be dangerous to human health and the environment, are not readily biodegradable, and may accumulate in ecosystems.[3] For instance, metabolites of similar compounds have been detected in human urine, suggesting that household dust can be a significant exposure pathway.[2] This guide will dissect the environmental profile of Bis(2-chloroethyl) methylphosphonate and compare it with key alternatives to provide a comprehensive risk-benefit perspective.
Comparative Analysis of Environmental Fate and Ecotoxicity
The environmental impact of a chemical is primarily determined by its persistence, bioaccumulation potential, and toxicity (PBT criteria). This section compares Bis(2-chloroethyl) methylphosphonate with several common alternatives across these critical parameters.
Key Alternatives Profiled:
-
Ammonium Polyphosphate (APP): An inorganic phosphorus-based flame retardant that functions through an intumescent mechanism, forming a protective char layer upon heating.[4]
-
Melamine Cyanurate (MCA): A nitrogen-based, halogen-free flame retardant that acts in both the gas and condensed phase, releasing non-flammable gases and promoting charring.[5][6]
-
Resorcinol bis(diphenylphosphate) (RDP): A halogen-free organophosphorus flame retardant known for its lower volatility, making it suitable for high-temperature engineering thermoplastics.[3]
Data Summary: Environmental Impact Parameters
| Parameter | Bis(2-chloroethyl) methylphosphonate (and related chlorinated OPFRs) | Ammonium Polyphosphate (APP) | Melamine Cyanurate (MCA) | Resorcinol bis(diphenylphosphate) (RDP) |
| Type | Chlorinated Organophosphorus | Inorganic Phosphorus | Nitrogen-based | Halogen-free Organophosphorus |
| Persistence | Considered persistent; does not break down quickly in soil or water.[7] | Generally considered to have low persistence. | Persistent but not readily mobile in soil or groundwater. | Data suggests rapid biodegradation for some aryl phosphates.[3] |
| Bioaccumulation | Potential for bioaccumulation is a significant concern.[2] | Considered non-bioaccumulative.[8][9] | Considered non-bioaccumulative. | Moderate bioconcentration factors observed for similar aryl phosphates, with rapid depuration.[3] |
| Aquatic Ecotoxicity | Considered to have potential negative impacts on pelagic and sediment-dwelling biota.[1] | Slightly toxic to non-toxic to fish and aquatic organisms. Main concern is eutrophication from phosphate release.[10] | Generally considered to have low aquatic toxicity. | Varies among aryl phosphates; some can be acutely toxic to fish, daphnids, and algae.[3] |
| Primary Hazard Concerns | Persistence, Bioaccumulation, Toxicity (PBT) | Eutrophication potential | Environmental persistence | Acute aquatic toxicity |
Deep Dive into Environmental Impact Categories
Persistence and Biodegradability
The persistence of a chemical in the environment raises concerns about long-term exposure and unforeseen ecological effects.
-
Bis(2-chloroethyl) methylphosphonate: Like many organophosphorus compounds, particularly those with halogen substitutions, it exhibits significant environmental stability.[7] The chlorinated structure enhances its resistance to degradation.[2] Studies on similar compounds show they are not readily biodegradable.[3]
-
Alternatives:
-
Ammonium Polyphosphate (APP): As an inorganic salt, its environmental fate is tied to the phosphorus and nitrogen cycles. While the phosphate can contribute to eutrophication, the compound itself does not persist in the same manner as complex organic molecules.[10]
-
Melamine Cyanurate (MCA): MCA is noted for its persistence but has low solubility and mobility, meaning it does not easily migrate through soil or groundwater.
-
Aryl Phosphates (like RDP): The biodegradability of this class can be variable. Some, like Triphenyl Phosphate (TPP), are reported to biodegrade rapidly.[3]
-
Bioaccumulation Potential
Bioaccumulation, the buildup of a substance in an organism, can lead to toxic effects being magnified up the food chain.
-
Bis(2-chloroethyl) methylphosphonate: The potential for bioaccumulation is a primary concern for chlorinated OPFRs.[2] The lipophilic nature of many organic flame retardants facilitates their storage in fatty tissues.
-
Alternatives:
-
APP & MCA: Both are considered to be non-bioaccumulative, which is a significant environmental advantage.[8][9]
-
Aryl Phosphates (like RDP): While some bioconcentration can occur, studies on TPP show that it is rapidly removed from fish tissues once exposure ceases, suggesting bioaccumulation is not a major hazard.[3]
-
Ecotoxicity
Ecotoxicity refers to the harmful effects of a substance on aquatic and terrestrial organisms.
-
Bis(2-chloroethyl) methylphosphonate: Data on related compounds indicates potential negative impacts on various aquatic organisms.[1] The NORMAN Network ecotoxicology database has been used to establish threshold values in sediment and biota that are reportedly exceeded in some regions.[1]
-
Alternatives:
-
Ammonium Polyphosphate (APP): It is considered slightly toxic to non-toxic for aquatic life. The main ecological risk is not direct toxicity but the release of phosphate, which can lead to algal blooms and subsequent oxygen depletion (eutrophication).[10]
-
Melamine Cyanurate (MCA): This compound is generally viewed as having a favorable toxicological profile with low impact on aquatic ecosystems.[6]
-
Aryl Phosphates (like RDP): The acute toxicity of this group varies. For example, TPP can be highly toxic to certain fish species at concentrations of 1 mg/L or more, while others are more resistant.[3]
-
Methodologies for Environmental Impact Assessment
The data presented in this guide is derived from standardized experimental protocols designed to ensure reproducibility and comparability.
Experimental Workflow: A Tiered Approach
A typical environmental risk assessment follows a structured, tiered approach. It begins with foundational physicochemical properties and progresses to complex ecosystem-level studies if initial screenings indicate potential concern.
Caption: Tiered workflow for environmental impact assessment.
Key Experimental Protocols
-
Aquatic Ecotoxicity Testing (OECD 201, 202, 203):
-
Objective: To determine the acute toxicity of a substance to representative aquatic organisms.
-
Methodology:
-
Prepare a range of concentrations of the test substance in a suitable medium.
-
Expose test organisms (e.g., Daphnia magna for invertebrates, Oncorhynchus mykiss for fish, and green algae) to these concentrations for a defined period (e.g., 48h for Daphnia, 96h for fish).
-
Record mortality or immobilization (for invertebrates) and growth inhibition (for algae) at regular intervals.
-
Calculate the EC50 (concentration causing an effect in 50% of the population) or LC50 (lethal concentration for 50% of the population).
-
-
Causality: These organisms are selected because they represent different trophic levels in the aquatic food chain and are sensitive indicators of environmental stress.[11]
-
-
Biodegradability Testing (e.g., OECD 301B - Ready Biodegradability: CO₂ Evolution Test):
-
Objective: To assess the potential for a substance to be rapidly broken down by microorganisms.
-
Methodology:
-
The test substance is introduced as the sole source of organic carbon into a flask containing a mineral medium and a microbial inoculum.
-
The flask is aerated with CO₂-free air and incubated in the dark at a constant temperature.
-
The amount of CO₂ evolved from the microbial degradation of the substance is measured over 28 days.
-
The percentage of degradation is calculated by comparing the CO₂ produced to the theoretical maximum. A result of >60% within a 10-day window indicates the substance is "readily biodegradable."
-
-
Causality: This test simulates what might happen if the chemical enters a wastewater treatment plant or an aquatic environment rich in microorganisms. Rapid biodegradation suggests low environmental persistence.
-
-
Bioaccumulation in Fish (OECD 305):
-
Objective: To determine the potential for a chemical to accumulate in fish from water (bioconcentration) or diet (biomagnification).
-
Methodology:
-
Uptake Phase: A group of fish is exposed to a constant, low concentration of the test substance (often radiolabelled for easy detection) in the water.
-
Sub-samples of fish are taken at various time points to measure the concentration of the substance in their tissues.
-
Depuration Phase: The remaining fish are transferred to clean water, and tissue concentrations are monitored over time to see how quickly the substance is eliminated.
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady-state.
-
-
Causality: Fish are often used as a model because they are a key part of many aquatic food webs, and the accumulation of chemicals in their tissues can be transferred to predators, including humans.[12][13]
-
Life Cycle Assessment (LCA) Perspective
While PBT properties are crucial, a full environmental comparison requires a Life Cycle Assessment (LCA), which evaluates impacts from raw material extraction to end-of-life disposal.
-
Halogenated vs. Halogen-Free FRs: LCA studies have shown that the end-of-life phase is a major differentiator. Improper waste treatment of products containing halogenated flame retardants can lead to the formation and release of toxic dioxins and furans.[14]
-
Phosphorus-based FRs: While often better in the use and disposal phases, the production of phosphorus can be energy-intensive. Therefore, the overall environmental footprint can be significantly improved by using renewable energy in the manufacturing process.[15]
The general environmental fate of these compounds involves several potential pathways, from initial release to eventual degradation or sequestration.
Caption: Environmental fate and transport pathways for flame retardants.
Conclusion and Recommendations
The available evidence strongly suggests that halogen-free alternatives offer significant environmental advantages over chlorinated organophosphorus flame retardants like Bis(2-chloroethyl) methylphosphonate.
-
Bis(2-chloroethyl) methylphosphonate and related compounds present considerable risks due to their persistence, potential for bioaccumulation, and ecotoxicity.
-
Ammonium Polyphosphate (APP) and Melamine Cyanurate (MCA) stand out as superior alternatives from an environmental health perspective. They are non-bioaccumulative and, while they have their own environmental considerations (eutrophication for APP, persistence for MCA), these are generally considered more manageable and less hazardous than the PBT profile of chlorinated OPFRs.
-
Halogen-free aryl phosphates like RDP can also be viable alternatives, though their potential for acute aquatic toxicity requires careful assessment for specific applications and environmental release scenarios.
For researchers and developers, the transition to halogen-free flame retardants is a critical step toward creating safer and more sustainable products. A thorough alternatives assessment, considering not only performance but also the full life cycle and environmental impact, is essential. The methodologies outlined in this guide provide a framework for conducting such a rigorous evaluation.
References
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- MDPI. (2023). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS.
- MDPI. (2024). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
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PubChem. (n.d.). Bis(2-chloroethyl) methylphosphonate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
